1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene
Description
Contextualization within Conjugated Polyenes and Aromatic Systems
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene belongs to the class of organic molecules known as conjugated polyenes. The core of the molecule is an all-trans-1,3,5-hexatriene chain, which consists of alternating single and double carbon-carbon bonds. This arrangement allows for the delocalization of π-electrons across the entire length of the chain. This central chain is symmetrically substituted at its terminal positions with phenyl rings, creating the basic 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) framework. researchgate.netbiosynth.com
The DPH structure itself is a classic subject of photophysical studies, known for its strong fluorescence and use as a molecular probe to investigate environments like phospholipid bilayers. biosynth.com The presence of the phenyl rings extends the conjugation of the polyene, creating a larger, unified π-system that includes the aromatic rings. Such extended π-conjugated systems are fundamental to the fields of organic electronics and photonics, as the delocalized electrons are responsible for their unique optical and electronic properties. acs.org The planarity or near-planarity of the molecule is a critical factor, as it maximizes the overlap of p-orbitals, enhancing electron delocalization. In the crystal structure of the related (E,E,E)-1,6-bis(4-chlorophenyl)hexa-1,3,5-triene, the hexatriene chain is noted to be planar. nih.gov
Significance of Nitrophenyl Substitution on Polyene Systems
The defining feature of this compound is the presence of a nitro group (–NO₂) at the para-position of each terminal phenyl ring. The nitro group is a very strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance stabilization of negative charge. nih.gov
The substitution of these powerful electron-withdrawing groups at both ends of the conjugated diphenylpolyene system has profound effects on the molecule's electronic structure. It creates a molecule with an "Acceptor-π-Acceptor" (A-π-A) architecture. This arrangement significantly lowers the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com This reduction in the HOMO-LUMO energy gap typically leads to a bathochromic (red) shift in the molecule's absorption spectrum compared to the unsubstituted parent compound, DPH. Furthermore, the strong intramolecular charge-transfer character induced by the nitro groups is a key prerequisite for significant third-order nonlinear optical (NLO) properties, making such materials candidates for applications in optical switching and data storage. nih.gov
Overview of Current and Emerging Research Areas for Extended π-Conjugated Molecules
Extended π-conjugated molecules form the backbone of modern organic materials chemistry, with research spanning a wide array of applications. acs.org The ability to tune their optical and electronic properties through synthetic modification makes them highly versatile. acs.org
Current and emerging research areas include:
Organic Electronics: These molecules are investigated as active components in organic field-effect transistors (OFETs), where their charge transport capabilities are paramount. acs.orgnih.gov
Organic Photovoltaics (OPVs): Molecules with tailored π-systems are designed as donor or acceptor materials in organic solar cells, where efficient light harvesting and charge separation are crucial for high power conversion efficiencies. nih.govrsc.org
Emissive Materials and Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of π-conjugated systems are harnessed in the development of new emissive materials for displays and solid-state lighting. nih.gov
Nonlinear Optics (NLO): As mentioned, molecules with strong donor-acceptor motifs are prime candidates for NLO applications, which are essential for technologies like optical data processing and frequency conversion. nih.gov
Chemical Sensors: The sensitivity of the electronic structure of π-conjugated polymers to external stimuli allows for their use in chemical sensors, where binding events can trigger a change in luminescence or other optical properties. acs.org
Synthesis and Characterization
The synthesis of this compound typically employs olefination reactions that are well-suited for creating carbon-carbon double bonds with high stereoselectivity. A common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde.
In a likely synthetic route, a phosphonate ylide is generated from a derivative of 4-nitrobenzyl bromide. This ylide is then reacted with 4-nitrocinnamaldehyde. The HWE reaction is generally known to favor the formation of (E)-alkenes, or trans-double bonds, which is consistent with the linear, extended conformation desired for maximizing π-conjugation. wikipedia.org
The molecular structure of the (E,E,E)-isomer has been elucidated by X-ray crystallography. researchgate.net The analysis reveals that the torsion angles of the single bonds connecting the hexatriene chain to the 4-nitrophenyl rings are 18.0(2)° and -0.7(2)°. researchgate.net This indicates a nearly planar conformation, which is crucial for effective electronic conjugation. The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H⋯O hydrogen bonds, N⋯O dipole interactions between the nitro groups, and aromatic π–π stacking, which collectively form a three-dimensional framework. researchgate.net
Table 1: Physicochemical and Crystallographic Properties
| Property | Value |
| IUPAC Name | 1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene |
| Molecular Formula | C₁₈H₁₄N₂O₄ |
| Molecular Weight | 322.3 g/mol |
| CAS Number | 34944-33-7 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| CCDC Number | 270505 |
| Torsion Angles (Ring-Chain) | 18.0(2)°, -0.7(2)° |
| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, N⋯O dipole interactions, π–π stacking |
Data sourced from PubChem and a crystallographic study. researchgate.netnih.gov
Photophysical and Nonlinear Optical Properties
The photophysical properties of this compound are dominated by its extended A-π-A conjugated system. In comparison to its parent compound, 1,6-diphenyl-1,3,5-hexatriene (DPH), which is known for its strong fluorescence, the introduction of the terminal nitro groups is expected to significantly alter its behavior. researchgate.netrsc.org
The strong electron-withdrawing nature of the nitro groups typically leads to a substantial red-shift in the absorption and emission spectra. It also often results in quenching of fluorescence, as the intramolecular charge-transfer excited state provides non-radiative decay pathways. However, this same charge-transfer character is what makes the molecule a promising candidate for nonlinear optical applications. The symmetrical A-π-A structure is particularly favorable for a large third-order nonlinear optical susceptibility (χ⁽³⁾), which is relevant for processes like third-harmonic generation and optical Kerr effect. Research on similar organic molecules with nitro groups confirms their enhanced NLO properties. nih.govmdpi.com
Table 2: Expected Optical and Electronic Properties
| Property | Description | Expected Characteristic |
| UV-Vis Absorption | Electronic transition from the ground state to an excited state (S₀ → S₁) | Absorption maximum (λₘₐₓ) expected at longer wavelengths (>400 nm) compared to DPH, due to reduced HOMO-LUMO gap. |
| Fluorescence | Radiative decay from the first excited singlet state (S₁ → S₀) | Likely to be weak or quenched due to the presence of electron-withdrawing nitro groups promoting non-radiative decay. |
| Nonlinear Optical (NLO) Activity | Response of the material to high-intensity light | Expected to possess significant third-order NLO properties due to the symmetrical "Acceptor-π-Acceptor" structure. |
Structure
3D Structure
Properties
CAS No. |
34944-33-7 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H14N2O4/c21-19(22)17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(23)24/h1-14H/b2-1+,5-3+,6-4+ |
InChI Key |
OYPMHQIMQGZDHK-CRQXNEITSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,6 Bis 4 Nitrophenyl 1,3,5 Hexatriene
Retrosynthetic Analysis of the 1,3,5-Hexatriene (B1211904) Backbone
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 1,6-bis(4-nitrophenyl)-1,3,5-hexatriene, the primary disconnection points are the double bonds of the hexatriene chain and the bonds connecting the phenyl rings to the polyene.
A logical retrosynthetic strategy involves disconnecting the C=C double bonds, suggesting olefination reactions as the forward synthetic step. This leads to simpler precursors such as aldehydes and phosphonium (B103445) ylides or phosphonate (B1237965) esters. The symmetry of the target molecule allows for a convergent synthesis, where two identical fragments are coupled to a central C2 or C4 unit, or a stepwise approach building the chain from one end.
Another key disconnection is at the aryl-alkenyl bond, which points towards cross-coupling reactions as a potential synthetic route. This would involve coupling a pre-formed hexatriene core with an appropriate 4-nitrophenyl derivative.
Strategic Approaches for Introducing Terminal 4-Nitrophenyl Moieties
The introduction of the 4-nitrophenyl groups at the termini of the 1,3,5-hexatriene chain is a critical step in the synthesis. Several powerful olefination and cross-coupling reactions are well-suited for this transformation.
Wittig and Wittig-Type Olefination Reactions
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming carbon-carbon double bonds. masterorganicchemistry.comlibretexts.orglibretexts.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. libretexts.orglumenlearning.com For the synthesis of this compound, a potential route involves the reaction of 4-nitrobenzaldehyde (B150856) with a diphosphonium ylide derived from a C4 linker. Alternatively, a C6 diphosphonium salt could react with two equivalents of 4-nitrobenzaldehyde. The stereochemistry of the resulting double bonds can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. wikipedia.orgnih.gov This reaction often provides excellent E-selectivity for the newly formed double bond, which is advantageous for synthesizing the all-trans isomer of this compound. organic-chemistry.org A common approach would be the reaction of a bisphosphonate ester, such as tetraethyl 1,4-butanediphosphonate, with two equivalents of 4-nitrobenzaldehyde in the presence of a base.
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester |
| Stereoselectivity | Variable, often Z-selective with unstabilized ylides | Generally E-selective |
| Reactivity | Highly reactive | Generally more nucleophilic |
Cross-Coupling Reactions for Polyene Construction
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing the 1,6-diaryl-1,3,5-hexatriene system. researchgate.net Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used in the synthesis of conjugated systems. rsc.orgnih.gov
A plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 1,6-dihalo-1,3,5-hexatriene with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The stereochemistry of the starting dihalo-hexatriene would be crucial in determining the final product's geometry.
The Heck reaction , which couples an organohalide with an alkene, could also be employed. For instance, reacting 4-nitrobromobenzene with a 1,5-hexadiene (B165246) derivative under Heck conditions could potentially form the desired product, although controlling the position of the double bonds and stereoselectivity might be challenging.
Stereoselective Synthesis and Control of Geometric Isomerism (e.g., (E,E,E)-Isomers)
Controlling the geometry of the double bonds in the 1,3,5-hexatriene chain is essential, particularly for obtaining the thermodynamically more stable all-(E) isomer.
As mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for achieving high E-selectivity. organic-chemistry.org The use of stabilized phosphonate esters and appropriate reaction conditions, such as the choice of base and solvent, can further enhance the formation of the (E,E,E)-isomer.
For cross-coupling approaches, the stereochemistry of the starting materials is paramount. The synthesis of stereochemically pure (E,E)- or (E,Z)-1,6-dihalo-1,3,5-hexatrienes can provide access to specific geometric isomers of the final product. researchgate.net Stereocontrolled synthesis of 1,6-disubstituted-1,3,5-hexatrienes has been achieved through palladium-catalyzed cross-coupling reactions between isomers of 1,6-dibromohexa-1,3,5-triene and various organozinc reagents. researchgate.net
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
Base: In olefination reactions, the strength and nature of the base can influence the ylide/carbanion formation and stereoselectivity.
Temperature: Reaction temperature can affect reaction rates and the stability of intermediates and products.
Catalyst System: For cross-coupling reactions, the choice of palladium precursor, ligand, and additives is critical for efficient catalysis.
Following the reaction, isolation and purification of the product are necessary. Due to its conjugated nature, this compound is expected to be a colored solid with limited solubility in many common solvents. Typical purification techniques would include:
Recrystallization: This is a common method for purifying solid compounds, provided a suitable solvent or solvent system can be found.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for separating the desired product from byproducts and unreacted starting materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-nitrobenzaldehyde |
| Triphenylphosphine oxide |
| Tetraethyl 1,4-butanediphosphonate |
| 1,6-dihalo-1,3,5-hexatriene |
| 4-nitrophenylboronic acid |
| 4-nitrobromobenzene |
Advanced Structural Elucidation and Crystalline State Analysis of 1,6 Bis 4 Nitrophenyl 1,3,5 Hexatriene
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. For 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene (C₁₈H₁₄N₂O₄), this technique reveals precise details about its molecular geometry and the non-covalent interactions that govern its crystal packing.
Torsion angles are critical parameters for describing the three-dimensional structure of a molecule, defining the rotation around a chemical bond. In this compound, the key torsion angles are those between the plane of the central hexatriene chain and the planes of the two 4-nitrophenyl rings.
X-ray diffraction data reveal that the torsion angles of the single bonds connecting the hexatriene chain to the nitrophenyl rings are 18.0(2)° and -0.7(2)°. researchgate.net The near-zero value of one of the torsion angles indicates that one of the nitrophenyl rings is almost coplanar with the hexatriene chain. The slightly larger torsion angle for the other ring signifies a minor twist out of the plane. These small deviations from coplanarity represent a balance between the stabilizing effects of extended π-conjugation, which favors planarity, and the steric hindrance between adjacent hydrogen atoms on the rings and the chain.
| Parameter | Value (°) | Atoms Involved |
| Torsion Angle 1 | 18.0 (2) | Phenyl Ring 1 - Hexatriene Chain |
| Torsion Angle 2 | -0.7 (2) | Phenyl Ring 2 - Hexatriene Chain |
Table 1: Key Torsion Angles in this compound. Data sourced from crystallographic studies. researchgate.net
The arrangement of molecules in the crystal, known as supramolecular assembly, is dictated by a combination of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. In the case of this compound, the crystal packing is a result of a synergy between hydrogen bonds, π-π stacking, and dipole-dipole interactions, leading to a robust three-dimensional framework. researchgate.net
Weak intermolecular C-H···O hydrogen bonds play a significant role in the initial organization of the molecules. researchgate.net In the crystal structure, hydrogen atoms attached to the carbon atoms of the phenyl rings or the hexatriene chain act as hydrogen bond donors, while the oxygen atoms of the nitro groups serve as acceptors. These interactions link individual molecules together, forming extended two-dimensional sheets. researchgate.net This type of hydrogen bonding is a well-recognized motif in the crystal engineering of nitro-aromatic compounds.
The highly polar nitro groups (-NO₂) introduce significant dipole moments into the molecule. The resulting dipole-dipole interactions, specifically between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group (N···O), provide additional stabilization to the crystal structure. researchgate.net These interactions act in concert with π-π stacking to link the hydrogen-bonded molecular sheets, completing the three-dimensional supramolecular framework. researchgate.net
| Interaction Type | Description | Role in Crystal Packing |
| C-H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom of a nitro group. | Links molecules into 2D sheets. researchgate.net |
| Aromatic π-π Stacking | Attraction between the π-electron clouds of adjacent aromatic rings. | Stacks the 2D sheets into a 3D structure. researchgate.net |
| N···O Dipole-Dipole | Electrostatic interaction between the partial positive charge on a nitrogen atom and the partial negative charge on an oxygen atom of adjacent nitro groups. | Reinforces the linkage between molecular sheets. researchgate.net |
Table 2: Summary of Intermolecular Interactions in the Crystal Structure of this compound.
Supramolecular Assembly and Crystal Packing Motifs
Examination of Halogen-Halogen and Other Non-Covalent Interactions in Analogues
While direct studies on halogen-halogen interactions in this compound are not extensively documented, the principles of non-covalent interactions observed in analogous structures provide valuable insights. Non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, play a crucial role in the supramolecular assembly and crystal packing of organic molecules. nih.govnih.govresearchgate.net
In analogues containing nitro-aromatic moieties, π-π interactions between the electron-deficient aromatic rings are a significant stabilizing force. nih.gov The presence of nitro groups can also lead to the formation of hydrogen bonds in the presence of suitable donor atoms. mdpi.com
Vibrational and Nuclear Magnetic Resonance Spectroscopies for Structural Characterization
Spectroscopic techniques are indispensable for the unambiguous structural determination of organic compounds.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment and connectivity of the hydrogen atoms. The protons on the hexatriene chain would likely appear as a series of multiplets in the vinylic region of the spectrum (typically δ 5-7 ppm), with coupling constants indicative of their trans or cis relationship. The aromatic protons on the two para-substituted nitrophenyl groups would be expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (typically δ 7-9 ppm). For instance, in a similar compound, 1,1'-[(1E,3E,5E)-1,3,5-Hexatriene-1,6-diyl]bisbenzene, the vinylic and aromatic protons are observed in these expected regions. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the hexatriene chain would resonate in the olefinic region (typically δ 100-150 ppm). The carbon atoms of the aromatic rings would also appear in the aromatic region (typically δ 120-150 ppm), with the carbon atoms attached to the nitro groups being shifted further downfield due to the electron-withdrawing nature of the nitro group. The symmetry of the molecule would be reflected in the number of distinct signals observed in the spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a compound. For this compound (C₁₈H₁₄N₂O₄), the molecular weight is calculated to be 322.32 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 322. The fragmentation pattern would likely involve the loss of the nitro groups (NO₂, 46 amu) and potentially cleavage of the hexatriene chain. The presence of characteristic fragment ions would further confirm the structure of the molecule. For example, a fragment corresponding to the nitrophenyl group (C₆H₄NO₂) would be expected. While a specific mass spectrum for this compound is not provided in the search results, analysis of related compounds suggests these would be the expected fragmentation pathways.
Electronic Structure and Molecular Orbital Theory of 1,6 Bis 4 Nitrophenyl 1,3,5 Hexatriene
Analysis of π-Electron Delocalization within the Conjugated System
The core of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene consists of a 1,3,5-hexatriene (B1211904) chain, a classic example of a conjugated polyene. In its ground state, the six carbon atoms of the hexatriene unit each contribute a p-orbital to the π-system, resulting in the formation of six distinct π molecular orbitals (ψ₁ to ψ₆*). bhu.ac.in This conjugation allows for the delocalization of π-electron density across all the C-C bonds within the chain, not just the formal double bonds depicted in its Lewis structure. bhu.ac.in
The presence of the 4-nitrophenyl groups at either end of the hexatriene chain extends this conjugation. The π-systems of the benzene (B151609) rings and the nitro groups merge with the π-system of the polyene bridge. This creates a large, planar, and highly delocalized electronic system. The delocalization of electrons in such systems is a key factor in determining their electronic and optical properties. Theoretical studies on related systems, such as para-substituted β-nitrostyrenes, have shown that the ethylenic group can act as a conduit for charge transfer between the aromatic ring and the nitro group, highlighting the importance of the conjugated bridge in mediating electronic communication between the terminal groups.
Frontier Molecular Orbital (FMO) Characteristics
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.
Highest Occupied Molecular Orbital (HOMO) Properties
For the unsubstituted 1,3,5-hexatriene, the HOMO is the ψ₃ molecular orbital. bhu.ac.in In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the central hexatriene chain and the phenyl rings. Computational studies on analogous molecules with electron-donating and electron-withdrawing groups have shown that the HOMO is often localized on the more electron-rich parts of the molecule. However, in this symmetrical molecule, the HOMO is likely to be distributed across the entire conjugated backbone.
Lowest Unoccupied Molecular Orbital (LUMO) Properties
The LUMO of unsubstituted 1,3,5-hexatriene is the ψ₄* antibonding molecular orbital. bhu.ac.in In the case of this compound, the LUMO is expected to have significant contributions from the electron-withdrawing 4-nitrophenyl groups. As the nitro group is a strong electron acceptor, it stabilizes the LUMO, lowering its energy. Computational studies on systems with nitro substituents have demonstrated that the LUMO is often localized on the nitro-containing moiety. This localization on the terminal nitro groups makes them the primary sites for accepting electrons in electronic transitions or chemical reactions.
HOMO-LUMO Energy Gap and its Implications for Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the electronic and optical properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths.
The introduction of the 4-nitrophenyl groups is expected to significantly reduce the HOMO-LUMO gap of the parent 1,6-diphenyl-1,3,5-hexatriene (B155585). The electron-withdrawing nature of the nitro groups lowers the LUMO energy, while the extended conjugation can raise the HOMO energy, leading to a smaller energy gap. This reduced gap facilitates electronic transitions from the HOMO to the LUMO upon absorption of light, often in the visible region of the electromagnetic spectrum. These transitions are typically of a π-π* nature and can possess significant intramolecular charge transfer (ICT) character, where electron density moves from the central bridge and phenyl rings towards the terminal nitro groups in the excited state.
| Property | Description | Implication |
| HOMO | Highest Occupied Molecular Orbital; primarily located on the hexatriene bridge and phenyl rings. | Region of electron donation in chemical reactions. |
| LUMO | Lowest Unoccupied Molecular Orbital; significant contribution from the 4-nitrophenyl groups. | Region of electron acceptance in chemical reactions and electronic transitions. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Determines the wavelength of light absorption and influences the color of the compound. A smaller gap suggests absorption at longer wavelengths. |
Influence of Electron-Withdrawing 4-Nitrophenyl Substituents on Electronic Properties
The 4-nitrophenyl substituents exert a profound influence on the electronic properties of the 1,3,5-hexatriene core through a combination of inductive and resonance effects. The nitro group is a potent electron-withdrawing group, pulling electron density from the conjugated system.
This electron withdrawal has several key consequences:
Stabilization of the LUMO: As mentioned, the strong electron-withdrawing nature of the nitro groups significantly lowers the energy of the LUMO. This increased electron affinity makes the molecule more susceptible to reduction.
Intramolecular Charge Transfer (ICT): The presence of the electron-donating hexatriene bridge and the electron-accepting nitrophenyl groups creates a "push-pull" system. Upon photoexcitation, there is a tendency for electron density to be transferred from the central part of the molecule to the terminal nitro groups. This ICT character in the excited state is a hallmark of such donor-bridge-acceptor molecules and is responsible for their interesting photophysical properties.
Modification of the π-Electron Delocalization: While the entire molecule benefits from an extended π-conjugated system, the electron-withdrawing nitro groups can induce a degree of electronic polarization. This means the electron density is not uniformly distributed but is skewed towards the ends of the molecule where the nitro groups are located.
Photophysical Properties and Excited State Dynamics of 1,6 Bis 4 Nitrophenyl 1,3,5 Hexatriene
Absorption Spectroscopy
The absorption of light by 1,6-bis(4-nitrophenyl)-1,3,5-hexatriene promotes the molecule from its ground electronic state to an excited state. The characteristics of this absorption are influenced by the solvent environment and the physical state of the compound.
Ultraviolet-Visible (UV-Vis) Absorption Maxima and Spectral Band Shapes
In solution, the UV-Vis absorption spectrum of this compound is characterized by a broad and intense absorption band in the near-visible region. This absorption is attributed to a π-π* electronic transition of the conjugated hexatriene system, with significant intramolecular charge-transfer (ICT) character, where electron density moves from the hexatriene chain to the nitro-substituted phenyl rings upon excitation. The spectral band shape is typically broad and lacks distinct vibronic structure, which is indicative of a large change in geometry between the ground and excited states.
Solvatochromic Effects on Absorption Spectra
The position of the absorption maximum of this compound exhibits a dependence on the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the absorption maximum shows a slight red shift (bathochromic shift). This is indicative of the excited state having a more polar character than the ground state. The increased stabilization of the more polar excited state in polar solvents lowers its energy, resulting in absorption at a longer wavelength. For instance, the absorption maximum shifts from 414 nm in the nonpolar solvent cyclohexane (B81311) to 427 nm in the highly polar solvent acetonitrile. nih.gov
Table 1: UV-Vis Absorption Maxima of this compound in Various Solvents
| Solvent | Absorption Maximum (λmax) [nm] |
| Cyclohexane | 414 |
| Toluene | 420 |
| Dichloromethane | 423 |
| Acetone | 423 |
| Acetonitrile | 427 |
| Dimethyl Sulfoxide | 429 |
Comparison of Solid-State versus Solution-Phase Absorption Characteristics
A notable difference is observed when comparing the absorption spectrum of this compound in the solid crystalline state to its spectrum in solution. The solid-state absorption spectrum is significantly red-shifted relative to the solution-phase spectra. nih.gov For instance, the absorption maximum in the crystalline state is observed at 458 nm, which is a considerable shift from the 414-429 nm range seen in various solvents. nih.gov This red shift is primarily attributed to the planarization of the molecule in the crystal lattice. X-ray crystallography studies have shown that in the solid state, the molecule adopts a more planar conformation, which increases the extent of π-conjugation and thus lowers the energy of the π-π* transition. nih.gov
Fluorescence Spectroscopy
The emission properties of this compound are particularly sensitive to the environment, revealing insights into the nature of its excited states.
Emission Maxima, Quantum Yields, and Spectral Profiles
The fluorescence behavior of this compound is strongly dependent on the solvent polarity. In nonpolar solvents like cyclohexane, the compound exhibits fluorescence from a locally excited (LE) state, with an emission maximum around 466 nm. nih.gov However, the fluorescence quantum yield in nonpolar solvents is very low. As the solvent polarity increases, the fluorescence characteristics change dramatically. A new, significantly red-shifted emission band appears, which is attributed to an intramolecular charge transfer (ICT) excited state. nih.gov In highly polar solvents, this ICT emission can be the dominant feature of the spectrum. In the solid crystalline state, the compound exhibits fluorescence from the LE state at approximately 525 nm. nih.gov
Solvatochromic Effects on Emission Spectra
The solvatochromic effects on the emission spectrum are much more pronounced than on the absorption spectrum. This is due to the dual fluorescence from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. In nonpolar solvents, only the LE emission is observed. As solvent polarity increases, the ICT emission band emerges at longer wavelengths and its intensity increases relative to the LE band. This large red shift of the ICT fluorescence is due to the significant stabilization of the highly polar ICT state in polar solvents. This behavior suggests a twisted intramolecular charge transfer (TICT) mechanism, where the molecule undergoes a conformational change in the excited state to a more polar, twisted geometry that is stabilized by polar solvent molecules. nih.gov
Table 2: Fluorescence Emission Maxima of this compound in Various Solvents and in the Solid State
| Solvent/State | Emission Maximum (λem) [nm] (LE) | Emission Maximum (λem) [nm] (ICT) |
| Cyclohexane | 466 | - |
| Toluene | 479 | - |
| Dichloromethane | 496 | ~580 |
| Acetone | - | 617 |
| Acetonitrile | - | 632 |
| Dimethyl Sulfoxide | - | 638 |
| Crystalline Solid | 525 | - |
Nature of Solid-State Emission (Monomeric versus Excimeric Origins)
The solid-state emission of polyene systems like this compound is highly sensitive to intermolecular interactions within the crystal lattice. The nature of this emission can be attributed to either isolated molecules (monomeric emission) or electronically coupled molecular pairs (excimeric emission).
In the case of the parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), mechanical stimulation and high pressure have been shown to significantly alter its solid-state luminescence. nih.govrsc.org Applying hydrostatic pressure can lead to a red-shift in emission, known as piezochromism, which is attributed to the enhancement of π–π interactions between adjacent molecules. nih.govrsc.org This suggests that compressing the lattice forces the molecules closer, promoting the formation of excimer-like states which have lower energy than the monomeric excited state.
Conversely, grinding the DPH crystals can cause a blue-shift in luminescence. nih.govrsc.org This is explained by the disruption of the ordered crystal packing and the reduction of intermolecular π–π interactions, leading to emission that is more characteristic of isolated monomers. nih.gov For this compound, the presence of the polar nitro groups is expected to introduce strong dipole-dipole interactions in addition to π–π stacking, further influencing the crystal packing and the propensity for excimer formation. The solid-state emission is therefore a result of the delicate balance between the intramolecular (monomeric) excited state and intermolecular (excimeric) states, which can be modulated by external stimuli like pressure. nih.govrsc.org
Excited State Relaxation Pathways
Upon absorption of light, this compound enters an excited electronic state. The subsequent return to the ground state involves a series of competing relaxation pathways, including both radiative and non-radiative processes.
Radiative and Non-Radiative Decay Processes
The excited-state dynamics of diphenylhexatrienes are characterized by a complex interplay between different electronic states. For DPH and its derivatives, absorption typically populates the strongly allowed 1¹Bu (S2) state. rsc.org However, fluorescence predominantly occurs from the lower-lying, formally forbidden 2¹Ag (S1) state. rsc.orgbris.ac.uk This implies that a very rapid, non-radiative internal conversion occurs from the initially populated S2 state to the S1 state. bris.ac.uk
Once in the S1 state, the molecule can relax via two primary competing channels:
Radiative Decay (Fluorescence): The molecule can emit a photon and return to the ground state (S0). The efficiency of this process is influenced by the symmetry of the S1 state; while the 2¹Ag state is forbidden in a perfectly symmetric molecule, vibronic coupling can make the transition partially allowed. bris.ac.uk
Non-Radiative Decay: The molecule can return to the ground state without emitting light. A significant non-radiative pathway for DPH involves out-of-plane motions and torsional twisting around the polyene chain. bris.ac.uk This pathway's efficiency is highly dependent on the molecule's environment. In low-viscosity solvents, these molecular motions are facile, leading to rapid non-radiative decay and lower fluorescence quantum yields. Conversely, in viscous solvents or rigid environments where these motions are restricted, the non-radiative pathway is hindered, and fluorescence becomes the more dominant decay channel. bris.ac.uk
A proposed model for DPH derivatives suggests that the S1 and S2 states can be in thermal equilibrium, with the S2 state being repopulated from S1. This can lead to dual fluorescence from both states, where the relative contribution of each depends on the energy gap between them and the temperature. rsc.org
Role of Molecular Planarization in Excited State Dynamics
The geometry of the hexatriene backbone and the torsion of the terminal phenyl rings are critical to the excited-state dynamics. While the ground-state molecule may not be perfectly planar, the excited state often seeks a more planar conformation. However, the pathway to deactivation is also paved with non-planar geometries.
For DPH, non-radiative decay is strongly linked to out-of-plane motions. bris.ac.uk Therefore, any factor that enforces molecular planarity, such as incorporation into a rigid crystalline matrix or a highly viscous environment, can suppress this non-radiative channel. By restricting the torsional freedom of the phenyl rings and flexion of the polyene chain, the lifetime of the excited state is extended, and the probability of radiative decay (fluorescence) increases. bris.ac.uk In some organic materials, pressure-induced planarization has been observed to cause a red-shift in emission, indicating a change in the excited state energy landscape due to the more constrained, planar conformation. nih.gov Therefore, the degree of molecular planarity in the excited state represents a crucial juncture that dictates the competition between radiative and non-radiative relaxation pathways.
Intramolecular Charge Transfer (ICT) Phenomena
The substitution of the phenyl rings with electron-withdrawing nitro groups introduces the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In molecules with a donor-bridge-acceptor structure, light absorption can promote an electron from a donor part of the molecule to an acceptor part. For this compound, the hexatriene chain can act as a π-electron bridge, and the nitrophenyl groups function as acceptors.
Studies on similar nitroaromatic compounds, such as 4-dimethylamino-4′-nitrostilbene (DNS), have shown that the ICT process is ultrafast and involves significant structural changes. nih.gov Specifically, the ICT dynamics are strongly coupled with the twisting of the nitrophenyl group relative to the rest of the molecule. nih.gov This twisting motion helps to stabilize the charge-separated state.
The formation of an ICT state is often characterized by:
A large Stokes shift: The emission from the ICT state is significantly red-shifted compared to the absorption band. researchgate.net
Solvatochromism: The energy of the ICT state is highly sensitive to the polarity of the solvent. Polar solvents can stabilize the large dipole moment of the ICT state, leading to a more pronounced red-shift in the fluorescence spectrum. researchgate.net
For this compound, it is expected that upon excitation, there is a significant redistribution of electron density towards the terminal nitro groups, forming an excited state with substantial ICT character. This process is a key relaxation pathway that competes with other radiative and non-radiative decay mechanisms. nih.govresearchgate.net
Data Tables
Table 1: Key Excited State Processes and Influencing Factors
| Process | Description | Key Factors |
| Internal Conversion | Ultrafast non-radiative transition from the initially excited S2 (1¹Bu) state to the lower-energy S1 (2¹Ag) state. bris.ac.uk | Inherent molecular property, generally efficient for this class of molecules. |
| Radiative Decay (Fluorescence) | Emission of a photon from the S1 state (and sometimes S2) to return to the ground state. rsc.orgbris.ac.uk | Molecular rigidity, viscosity of the environment, suppression of non-radiative pathways. bris.ac.uk |
| Non-Radiative Decay | De-excitation without photon emission, primarily through torsional and out-of-plane molecular motions. bris.ac.uk | Low viscosity, high temperature, conformational freedom. bris.ac.uk |
| Intramolecular Charge Transfer (ICT) | Photoinduced electron density redistribution from the polyene bridge to the terminal nitrophenyl groups. nih.govresearchgate.net | Presence of electron-withdrawing nitro groups, solvent polarity. nih.govresearchgate.net |
| Excimer Formation | Formation of an excited-state dimer in the solid state, leading to red-shifted emission. nih.gov | Close molecular packing, strong π–π interactions, high pressure. nih.govrsc.org |
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. It is widely used to determine optimized geometries, energy levels, and other key molecular properties.
The initial step in the computational analysis of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a conjugated system like this, the all-trans isomer of the hexatriene chain is generally the most stable and planar conformation.
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform this optimization. nih.gov While the polyene chain (–CH=CH–)₃ is expected to be largely planar to maximize π-orbital overlap, slight torsional angles between the phenyl rings and the hexatriene chain may exist to relieve steric hindrance. researchgate.net The optimization process yields precise bond lengths and angles.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are typical values for similar structures; precise values would be obtained from a specific DFT calculation.)
| Parameter | Description | Expected Value (Å or °) |
|---|---|---|
| C=C (polyene) | Double bond length in the hexatriene chain | ~1.35 - 1.37 Å |
| C-C (polyene) | Single bond length in the hexatriene chain | ~1.44 - 1.46 Å |
| C-C (aromatic) | Bond length within the phenyl rings | ~1.39 - 1.41 Å |
| C-N (nitro group) | Bond length between phenyl ring and nitro group | ~1.47 - 1.49 Å |
| N-O (nitro group) | Bond length within the nitro group | ~1.22 - 1.24 Å |
| C-C-C (angle) | Bond angle along the polyene chain | ~123 - 126° |
The conformational energy landscape can be explored by systematically rotating the single bonds (e.g., the bonds connecting the phenyl groups to the chain). This analysis reveals the energy barriers between different conformers and confirms the stability of the planar, all-trans configuration.
Molecular Orbitals: The electronic properties of this compound are dominated by its extensive π-conjugated system. The core 1,3,5-hexatriene (B1211904) unit contributes six p-orbitals to form six π molecular orbitals (MOs): three bonding (ψ₁, ψ₂, ψ₃) and three anti-bonding (ψ₄, ψ₅, ψ₆*). chadsprep.comlibretexts.org In the ground state, the molecule's π-electrons fill the three bonding orbitals.
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) is ψ₃, and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₄*. youtube.com The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its electronic absorption spectrum. The presence of the two terminal 4-nitrophenyl groups significantly perturbs this system. The electron-withdrawing nitro groups and the conjugated phenyl rings lower the energy of the LUMO, effectively reducing the HOMO-LUMO gap and delocalizing the orbital across the entire molecule.
Charge Distributions: The distribution of electron density can be quantified using methods like Mulliken population analysis. researchgate.net Due to the strong electron-withdrawing nature of the nitro (–NO₂) groups, a significant partial negative charge is expected to accumulate on the oxygen atoms. Consequently, the nitrogen atoms and the attached phenyl rings become relatively electron-deficient, inducing a delocalized partial positive charge along the polyene backbone.
Electrostatic Potentials (MEP): The molecular electrostatic potential map provides a visual representation of the charge distribution. For this molecule, the MEP would show:
Negative Potential (Red): Concentrated around the oxygen atoms of the two nitro groups, highlighting these as the most electron-rich sites and susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the polyene chain and phenyl rings, indicating electron-deficient regions. researchgate.net
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. A frequency calculation on the optimized geometry serves two purposes: it provides the theoretical vibrational spectrum and confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com
Key predicted vibrational modes for this compound would include:
Table 2: Characteristic Vibrational Modes
| Vibrational Mode | Description | Expected Spectral Region |
|---|---|---|
| N-O Asymmetric Stretch | Strong absorption characteristic of the nitro group | ~1500 - 1570 cm⁻¹ |
| N-O Symmetric Stretch | Strong absorption characteristic of the nitro group | ~1300 - 1370 cm⁻¹ |
| C=C Stretch (polyene) | Stretching of the conjugated double bonds | ~1600 - 1650 cm⁻¹ |
| C=C Stretch (aromatic) | Stretching within the phenyl rings | ~1450 - 1600 cm⁻¹ |
| C-H Stretch (aromatic/vinylic) | Stretching of C-H bonds on rings and chain | ~3000 - 3100 cm⁻¹ |
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study molecules in their electronically excited states. It is the primary computational method for predicting UV-visible absorption and emission spectra.
TD-DFT calculations predict the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com
Absorption Spectrum: The parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585), absorbs strongly around 350-380 nm. omlc.orgscirp.org The addition of the two powerful electron-withdrawing nitro groups is expected to cause a significant bathochromic (red) shift in the main absorption peak (λₘₐₓ). This is due to the stabilization of the LUMO and the narrowing of the HOMO-LUMO gap. The primary electronic transition is a π → π* transition, likely with substantial intramolecular charge-transfer (ICT) character, moving electron density from the polyene-phenyl system towards the nitro groups.
Emission Spectrum: Following absorption of light and relaxation to the lowest excited state (S₁), the molecule can fluoresce. TD-DFT can also be used to model the emission process by optimizing the geometry of the S₁ state. The predicted emission wavelength would also be red-shifted compared to the unsubstituted parent compound.
TD-DFT provides a detailed description of the excited states. For this compound, the first major excited state (S₁) would be characterized by the promotion of an electron from the HOMO to the LUMO. The analysis reveals the charge-transfer nature of this state, confirming the directional flow of electron density upon excitation.
The transition dipole moment is a vector quantity calculated by TD-DFT that determines the probability of a particular electronic transition. A large transition dipole moment for the S₀ → S₁ transition indicates a strongly "allowed" transition, which translates to a high molar extinction coefficient (ε) and an intense peak in the absorption spectrum. The orientation of this dipole moment within the molecular framework indicates the polarization of the transition. For this linear, conjugated molecule, the transition dipole moment is expected to lie along the long axis of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There is no specific published research available that details Molecular Dynamics (MD) simulations for this compound. Such studies would be invaluable for understanding the conformational dynamics, solvent effects, and the molecule's behavior in various environments. For related compounds, like 1,6-diphenyl-1,3,5-hexatriene (DPH), MD simulations have been employed to investigate its behavior within lipid bilayers, providing insights into structural changes and hydrodynamic properties. researchgate.net However, the presence of the nitro groups in this compound would significantly alter its electronic properties and intermolecular interactions, meaning the results for DPH cannot be directly extrapolated.
Quantitative Structure-Property Relationship (QSPR) Modeling
No specific Quantitative Structure-Property Relationship (QSPR) models for this compound have been found in the reviewed literature. QSPR studies are crucial for correlating a compound's structural features with its macroscopic properties. For a molecule like this compound, QSPR models could predict properties such as solubility, boiling point, and potentially its behavior in biological systems based on its molecular descriptors. The development of such models would require a dataset of related compounds with known properties, which does not appear to have been compiled and analyzed for this specific chemical class.
Theoretical Frameworks for Predicting Photochemistry and Reactivity
While general theoretical frameworks for predicting photochemistry and reactivity exist, their specific application to this compound is not documented in available research. The photochemistry of related hexatriene derivatives has been a subject of interest, often involving complex isomerization pathways and excited state dynamics. researchgate.net For instance, studies on 1,6-diphenyl-1,3,5-hexatriene have utilized a combination of density functional theory (DFT) and multireference configuration interaction to explore its low-lying electronic states and isomerization pathways. researchgate.net
For a molecule with nitro-substituents like this compound, theoretical investigations would likely focus on the influence of the electron-withdrawing nitro groups on the electronic transitions and the potential for different photochemical reaction channels. DFT studies on other nitro-containing aromatic compounds have been performed to understand their structure, reactivity, and nonlinear optical properties. nih.govmdpi.com However, without specific studies on the target compound, any discussion on its predicted photochemistry remains speculative.
Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H14N2O4 | nih.gov |
| Molecular Weight | 322.3 g/mol | nih.gov |
| IUPAC Name | 1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene | nih.gov |
| CAS Number | 34944-33-7 | nih.gov |
Photoreactivity and Solid State Photochemistry of 1,6 Bis 4 Nitrophenyl 1,3,5 Hexatriene
Solid-State [2+2] Photocycloaddition Reactions
Solid-state [2+2] photocycloaddition is a well-established reaction for olefins, offering a pathway to synthesize cyclobutane (B1203170) derivatives that can be difficult to obtain through other methods. nih.govmdpi.com When conducted in the crystalline state, these reactions often exhibit higher efficiency and selectivity compared to reactions in solution, a consequence of the ordered arrangement of molecules in the crystal lattice. nih.gov This controlled environment can lead to photoproducts that are entirely different from those formed in solution. nih.gov
In the solid state, substituted (E,E,E)-1,6-diphenyl-1,3,5-hexatrienes can undergo [2+2] photocycloaddition at the terminal double bonds of the triene system. nih.gov This process can lead to the formation of dimers, trimers, and higher oligomers. nih.govresearchgate.net For instance, the 4,4'-dicyano-substituted analog of 1,6-diphenyl-1,3,5-hexatriene (B155585) has been shown to yield a mirror-symmetric dimer, along with trimers and oligomers, upon irradiation in the crystalline state. nih.gov Similarly, irradiation of crystals of related diphenylhexatrienes has resulted in mixtures of dimers, trimers, and oligomers with molecular weights reaching up to 5000–8000, corresponding to a degree of polymerization of 15–20. researchgate.net The primary photodimerization product is often a face-to-face dimer resulting from cycloaddition at the 1,2-positions of the triene double bonds. researchgate.net
The outcome of solid-state photoreactions is heavily dependent on the arrangement of molecules in the crystal, a principle known as topochemical control. nih.gov For a [2+2] photocycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. mdpi.com The crystal packing of α,ω-diarylpolyenes, including derivatives of 1,6-diphenyl-1,3,5-hexatriene, can be influenced by the nature and position of substituents on the aromatic rings. nih.gov These substituents can steer the crystal structure into a packing arrangement that is favorable for photodimerization or photopolymerization. nih.gov However, in some cases, the formation of non-planar and bulky cyclobutane products can lead to the amorphization of the crystal during the photoreaction, indicating a non-topochemical process. researchgate.net
Photocyclization Pathways (e.g., to Isatogen-like Compounds for ortho-nitro analogues)
While the focus of this article is on the 4-nitro substituted compound, it is pertinent to mention that ortho-nitro substitution in related aryl polyenes can lead to different photochemical pathways. Specifically, ortho-nitroaryl polyenes are known to undergo intramolecular photocyclization reactions. This process often involves the nitro group and the polyene chain, leading to the formation of heterocyclic compounds. For instance, such reactions can yield isatogen-like derivatives through a complex sequence of electronic and structural rearrangements initiated by photoexcitation.
Photoisomerization Processes
In solution, 1,6-diphenyl-1,3,5-hexatriene and its derivatives can undergo trans-cis photoisomerization around the double bonds of the polyene chain. researchgate.netresearchgate.net For the parent all-trans-1,6-diphenyl-1,3,5-hexatriene, irradiation in solution leads to the formation of cis-isomers through pathways that are generally inefficient and proceed mainly via the singlet excited state. researchgate.net In contrast, in the solid state, this E-Z geometrical photoisomerization is often suppressed. nih.gov The rigid crystalline environment restricts the large-amplitude motions required for isomerization, thus favoring intermolecular reactions like [2+2] cycloaddition when the molecular packing is appropriate. nih.gov
Applications in Advanced Materials Science and Engineering
Organic Electronics and Electroactive Materials Development
While specific device applications of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene in organic electronics are still an emerging area of research, its molecular architecture is archetypal of materials used in this field. The extended π-conjugated system of the hexatriene backbone provides a pathway for charge delocalization, a fundamental requirement for organic semiconductors. The terminal 4-nitrophenyl groups act as strong electron acceptors, which can facilitate the transport of electrons. This donor-π-acceptor (D-π-A) type structure is a well-established design motif for creating materials with tailored electronic properties.
In the broader context of organic electronics, molecules with similar structural features are investigated for their potential use in:
Organic Field-Effect Transistors (OFETs): The ability of the molecule to support charge transport is a key characteristic for the active layer in OFETs. The electron-withdrawing nature of the nitro groups suggests potential for n-type or ambipolar transport behavior.
Organic Photovoltaics (OPVs): The light-absorbing properties of the conjugated system, coupled with the donor-acceptor character, are relevant for the design of materials for the active layer in solar cells, where efficient charge separation is crucial.
Organic Light-Emitting Diodes (OLEDs): While not its primary application, the luminescent properties of related compounds suggest that with appropriate molecular engineering, derivatives could be explored for use in emissive layers of OLEDs.
The development of electroactive materials often involves the synthesis of polymers or oligomers incorporating units like this compound. These materials can exhibit electrochromism, changing their optical properties in response to an applied voltage, which is a desirable feature for smart windows and displays.
Nonlinear Optical (NLO) Materials
The D-π-A structure of this compound makes it a prime candidate for applications in nonlinear optics. NLO materials are essential for technologies such as optical switching, frequency conversion, and optical data storage.
The NLO response of a material is quantified by its hyperpolarizabilities. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are used to predict these properties. For D-π-A systems, the first hyperpolarizability (β) is of particular interest as it governs second-order NLO effects like second-harmonic generation (SHG).
Computational studies on similar push-pull polyenes have demonstrated that the magnitude of β is highly sensitive to the nature of the donor and acceptor groups, as well as the length and composition of the π-conjugated bridge. ajol.info Calculations on substituted all-trans hexatrienes have shown that the presence of strong donor-acceptor pairs significantly enhances both the polarizability (α) and the first hyperpolarizability (β). researchgate.net For instance, the combination of a diethylamino donor and a nitro acceptor on a hexatriene backbone has been shown to lead to large α and β values. researchgate.net
The second-order hyperpolarizability (γ) is also a key parameter, related to third-order NLO phenomena. Research on other organic molecules has shown that MSTD7, a non-fullerene acceptor-based compound, exhibits a significant second-order hyperpolarizability of 3.66 × 10⁻³¹ esu. nih.gov
The relationship between the molecular structure and the resulting NLO properties is a cornerstone of materials design. In D-π-A systems like this compound, several factors are crucial:
Strength of Donor and Acceptor Groups: Stronger donors and acceptors generally lead to a larger ground-state dipole moment and increased charge transfer upon excitation, which enhances the NLO response.
Length of the π-Conjugated Bridge: The length of the polyene chain influences the extent of electron delocalization. There is often an optimal length for maximizing hyperpolarizability.
Nature of the π-Bridge: The specific structure of the conjugated spacer affects the electronic communication between the donor and acceptor.
The design of NLO materials often focuses on optimizing these structural features to achieve the desired performance. ajol.info
The nitro group (NO₂) is a powerful electron-withdrawing group and plays a pivotal role in enhancing the NLO properties of organic chromophores. nih.gov Its strong electron-attracting character, a result of a significant negative inductive effect, helps to create a large difference in electron density across the molecule. nih.gov This polarization is essential for a strong NLO response.
In the case of this compound, the two nitro groups at the para positions of the terminal phenyl rings create a symmetric A-π-A (acceptor-π-acceptor) structure. While D-π-A systems are more common for second-order NLO applications, A-π-A molecules are of significant interest for third-order NLO effects. The presence of these strong acceptor groups is expected to significantly enhance the third-order NLO susceptibility of the material.
Table 1: Calculated NLO Properties of a Related Non-Fullerene Acceptor Compound
| Compound | First Hyperpolarizability (β_total) (esu) | Second-Order Hyperpolarizability (⟨γ⟩) (esu) |
| MSTD7 | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ |
This table is based on data for a related non-fullerene acceptor compound, MSTD7, to illustrate the magnitude of NLO properties in similar systems. nih.gov
Optical Switching and Data Storage Technologies (Drawing from related photochromic systems)
Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are the foundation for optical switching and data storage technologies. researchgate.net The 1,3,5-hexatriene (B1211904) unit is a classic example of a photochromic system, capable of undergoing a reversible electrocyclization to form a cyclohexadiene derivative. researchgate.net This transformation is accompanied by a significant change in the electronic and optical properties of the molecule.
While this compound itself has not been extensively studied for these applications, its core structure is highly relevant. The general principle involves switching between two stable or metastable states with distinct properties, allowing for the writing, reading, and erasing of information at the molecular level.
Diarylethenes are another important class of photochromic compounds that have been widely investigated for their potential in optoelectronic devices and data storage. researchgate.netrug.nlmagtech.com.cn These molecules also undergo a 6π-electrocyclization reaction, similar to the hexatriene-cyclohexadiene transformation. The development of photoresponsive organic systems that can act as efficient and stable logic gates is a key goal in the pursuit of reconfigurable optical networks. nih.gov
The potential of this compound in this area would depend on the efficiency and reversibility of its photocyclization, as well as the thermal stability of the resulting isomers. The nitro substituents would likely influence these properties, potentially by altering the energy levels of the involved electronic states.
Luminescent Materials and Fluorescent Probes
The extended conjugation of this compound suggests that it should exhibit fluorescence. Its structural analog, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is a well-known fluorescent probe used to study the microenvironment of biological membranes. nih.govbiotium.comsav.sk DPH itself is almost non-fluorescent in aqueous solutions but shows a significant increase in fluorescence quantum yield when it partitions into the hydrophobic interior of lipid bilayers. biotium.com
The introduction of nitro groups in this compound is expected to modulate its luminescent properties. Nitroaromatic compounds are often less fluorescent than their non-nitrated counterparts due to efficient intersystem crossing to the triplet state, which can quench fluorescence. However, this property can also be exploited. For example, "turn-on" fluorescent probes can be designed where the fluorescence is initially quenched and is restored upon interaction with a specific analyte or change in the environment. rsc.org
Recent research on DPH has revealed interesting mechanochromic luminescence, where its emission color changes in response to mechanical stimuli like grinding or high pressure. nih.govrsc.org Applying high pressure to DPH leads to an enhancement of emission and a red-shift in its fluorescence, a phenomenon attributed to a reduction in molecular symmetry and increased π-π interactions. nih.gov It is plausible that this compound could exhibit similar interesting solid-state luminescent properties.
The development of fluorescent probes for various applications, including the study of biological systems and the detection of specific ions or molecules, is an active area of research. rsc.org The synthesis of derivatives of this compound with specific functionalities could lead to the creation of novel fluorescent probes with tailored properties.
Supramolecular Chemistry and Crystal Engineering of 1,6 Bis 4 Nitrophenyl 1,3,5 Hexatriene Architectures
Principles for Directed Self-Assembly and Supramolecular Synthesis
The molecular structure of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene, featuring a linear, conjugated hexatriene backbone capped by two 4-nitrophenyl groups, inherently directs its self-assembly in the solid state. The primary driving forces for its supramolecular synthesis are a combination of noncovalent interactions. The terminal nitro groups are strong hydrogen bond acceptors and also introduce significant dipole moments. The planar phenyl rings and the conjugated hexatriene chain are prone to engaging in π-π stacking interactions.
The self-assembly process is guided by the interplay of these forces, leading to a highly ordered crystalline structure. The synthesis of a specific supramolecular architecture is achieved through the controlled crystallization of the compound, wherein these predictable interactions guide the molecules into a thermodynamically stable, well-defined packing arrangement. The key principle is the use of directional and specific interactions, such as C-H···O hydrogen bonds involving the nitro groups, to build a larger, ordered structure from individual molecular units.
Control of Solid-State Structure through Rational Design of Noncovalent Interactions
Control over the solid-state structure of this compound is achieved through the rational design and exploitation of its inherent noncovalent interactions. The crystal structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Structural Database. researchgate.net This structural determination provides precise details on how intermolecular forces govern the molecular packing.
The dominant interactions controlling the crystal packing are:
C-H···O Hydrogen Bonds: The electron-withdrawing nitro groups are potent hydrogen bond acceptors. They form weak C-H···O hydrogen bonds with hydrogen atoms from the phenyl rings and the hexatriene chain of adjacent molecules. These interactions create a robust network, linking molecules into layers or three-dimensional arrays.
π-π Stacking Interactions: The extended aromatic system, encompassing both the phenyl rings and the hexatriene bridge, facilitates stacking between parallel-oriented molecules. These interactions are crucial for dense packing and contribute significantly to the stability of the crystal lattice.
Dipole-Dipole Interactions: The large dipole moment originating from the nitro groups leads to strong electrostatic interactions, which further influence the relative orientation of molecules within the crystal.
The specific geometry and arrangement of molecules in the crystal are a direct consequence of optimizing these various noncovalent interactions simultaneously.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄N₂O₄ |
| CCDC Deposition Number | 270505 |
| Associated Publication | Acta Crystallographica Section E, E61 , o1318-o1320 (2005) |
| Publication DOI | 10.1107/S1600536805009736 |
| Crystal System | Data available in the cited publication |
| Space Group | Data available in the cited publication |
| Unit Cell Dimensions | Data available in the cited publication |
Host-Guest Complexation Studies (if applicable)
A review of the current scientific literature reveals no specific studies focused on the host-guest complexation of this compound. While its rigid, π-rich structure could theoretically interact with certain guest molecules, this potential has not been explored in dedicated research reports.
Supramolecular Catalysis (Investigating the compound's potential as a component or activator in catalytic systems)
There are no available research findings in the scientific literature regarding the use of this compound as a component or activator in supramolecular catalytic systems. Its potential in this application remains uninvestigated.
Future Research Directions and Emerging Perspectives
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene and related diarylpolyenes traditionally relies on established reactions like the Wittig or Horner-Wadsworth-Emmons olefination, Heck coupling, and McMurry coupling. wordpress.comwikipedia.orgorganic-chemistry.orgrsc.org However, future research will increasingly prioritize the development of more environmentally benign and efficient synthetic strategies.
Key areas for development include:
Solvent-Free and Mechanochemical Approaches: Inspired by green chemistry principles, solvent-free Wittig reactions, often conducted by grinding reactants together, present a promising alternative that minimizes volatile organic compound (VOC) waste. acs.org Similarly, mechanochemical McMurry coupling reactions performed under ball-milling conditions, which can proceed without inert gas or solvents, offer a scalable and greener route. rsc.org
Catalyst Optimization in Cross-Coupling: For Heck-type reactions, future work will focus on developing more robust and recyclable catalyst systems, such as supported palladium catalysts (e.g., Pd EnCat®), which simplify product purification and reduce heavy metal waste. nih.govfrontiersin.org The use of phosphine-free palladium precursors and aqueous solvent systems represents another green alternative. nih.gov
Atom Economy and Alternative Reagents: While effective, the Wittig reaction suffers from poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. numberanalytics.com Research into catalytic Wittig variants or alternative olefination strategies that improve atom economy is crucial. numberanalytics.com Exploring halide-free Heck-type reactions, which utilize reagents like arylboronic acids instead of aryl halides, also presents an environmentally favorable pathway by reducing harmful halide waste. nih.gov
A comparison of potential greener synthetic routes is presented in Table 1.
| Reaction Type | Conventional Approach | Greener Alternative | Key Advantages of Greener Approach |
| Wittig Reaction | Use of organic solvents (e.g., DMF, THF) and strong bases (e.g., n-butyllithium). | Solvent-free grinding (mechanochemistry) with milder bases (e.g., K₃PO₄). acs.org | Reduced solvent waste, milder reaction conditions, potentially shorter reaction times. |
| Heck Coupling | Homogeneous palladium catalysts, organic solvents, aryl halide reagents. organic-chemistry.org | Supported Pd catalysts (e.g., Pd EnCat®), use of water or ethanol (B145695) as solvent, microwave irradiation. nih.govfrontiersin.org | Catalyst recyclability, use of safer solvents, energy efficiency, faster reactions. |
| McMurry Coupling | Use of low-valent titanium reagents (e.g., TiCl₃/LiAlH₄) in anhydrous THF under inert atmosphere. wikipedia.orgnih.gov | Mechanochemical ball-milling using Zn/TiCl₄/Et₃N in air. rsc.org | Avoids pyrophoric reagents and inert atmospheres, solvent-free, scalable. |
Application of Advanced Spectroscopic Techniques for Real-Time Dynamic Studies
The defining characteristic of this compound is its push-pull electronic structure, which suggests complex and ultrafast dynamics following photoexcitation. Understanding these processes is key to optimizing the molecule for applications in nonlinear optics and photonics. Future research will heavily rely on advanced, time-resolved spectroscopic techniques to directly observe these phenomena.
Femtosecond Transient Absorption Spectroscopy (fs-TAS): This technique is exceptionally well-suited to track the evolution of excited states on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nd.edursc.org For this molecule, fs-TAS can be used to monitor the kinetics of intramolecular charge transfer (ICT), intersystem crossing to triplet states, and relaxation back to the ground state. acs.orgmdpi.comnih.gov By studying the molecule in different solvents, one can elucidate the role of environmental polarity on the stabilization and lifetime of the charge-transfer state. mdpi.comnih.gov
Femtosecond Stimulated Raman Spectroscopy (FSRS): While fs-TAS tracks electronic state changes, FSRS provides time-resolved structural information by monitoring vibrational modes of the molecule in its excited state. optica.org This would allow researchers to directly observe the changes in bond lengths and geometry—for instance, the evolution towards a more quinoidal structure in the polyene backbone—that accompany the intramolecular charge transfer process. optica.org
Two-Dimensional Electronic Spectroscopy (2DES): This sophisticated technique can unravel complex dynamics by mapping the coupling and energy transfer between different electronic and vibrational states. mdpi.com For this compound, 2DES could provide deep insights into the relaxation pathways, identify vibrational coherences that drive the charge transfer, and separate homogeneous and inhomogeneous broadening effects, which are critical for understanding the molecule's interaction with its environment. mdpi.com
These advanced methods will provide a detailed motion picture of the photophysical events, moving far beyond the static picture offered by conventional steady-state spectroscopy. researchgate.net
Development of Multi-Scale Computational Models for Complex Phenomena
To complement experimental studies and guide the design of new materials, the development of robust computational models is essential. Future research will focus on creating multi-scale models that can bridge the gap between the properties of a single molecule and the performance of a bulk material or device. rug.nlkit.edu
Quantum Chemical Calculations: At the most fundamental level, high-level quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), will continue to be used to predict the electronic structure, absorption spectra, and nonlinear optical properties (e.g., hyperpolarizability) of the molecule. arxiv.orgpolimi.itacs.org A key future direction is to establish clear relationships between computed metrics, such as the charge transfer distance (Δr), and experimentally observed nonlinear optical responses. acs.orgnih.govsdu.dk
Molecular Dynamics (MD) Simulations: Classical MD simulations can model the behavior of large ensembles of molecules, providing insight into how this compound molecules pack in the solid state or arrange themselves in a polymer matrix. This morphological information is critical, as intermolecular interactions strongly influence bulk properties. arizona.edu
Integrated Multi-Scale Approaches: The ultimate goal is to combine these methods. For example, quantum chemistry can provide accurate parameters for intermolecular interactions, which are then used in large-scale MD simulations to predict bulk morphology. kit.edu The results of these simulations can, in turn, be used in kinetic Monte Carlo models to simulate macroscopic phenomena like charge transport through an organic film. arizona.edu Such a multi-scale approach is vital for the rational design of materials for organic electronics. kit.edudtic.mil
Integration into Hybrid Organic-Inorganic Materials and Nanostructures
A significant frontier for this compound is its incorporation into hybrid materials, where its molecular properties can be coupled with the robust and versatile characteristics of inorganic scaffolds.
Hybrid Perovskites and Metal-Organic Frameworks (MOFs): Future research could explore the integration of this chromophore as an organic ligand in hybrid perovskites or MOFs. This could lead to materials with tailored nonlinear optical responses or semiconducting properties, where the inorganic framework provides structural stability and the organic component governs the optoelectronic function. dtic.mil
Surface Functionalization of Nanoparticles: Grafting this compound onto the surface of inorganic nanoparticles (e.g., quantum dots, plasmonic nanoparticles) is another promising direction. This could enable new energy transfer schemes or the development of highly sensitive optical sensors where the nanoparticles' properties are modulated by the chromophore.
Self-Assembled Nanostructures: The rigid, linear structure of the molecule may facilitate its self-assembly into well-defined nanostructures like nanofibers or vesicles. Controlling this assembly process could allow for the creation of bulk materials with highly anisotropic optical and electronic properties, which are desirable for applications such as polarized light emission and directional energy transport.
Expanding Diverse Applications in Emerging Technologies and Fundamental Chemical Understanding
While currently of academic interest, the unique properties of this compound suggest its potential in several emerging technologies. Future research should aim to demonstrate its utility in practical devices and use it as a model system to probe fundamental chemical principles.
Nonlinear Optics (NLO): As a push-pull polyene, the molecule is expected to exhibit a large second-order hyperpolarizability (β), a key requirement for electro-optic modulators and frequency doubling applications. optica.org Future work should focus on accurately quantifying its NLO response and incorporating it into guest-host polymer systems to fabricate and test prototype electro-optic devices. optica.org
Optical Data Storage and Switching: The related compound 1,6-diphenyl-1,3,5-hexatriene (B155585) exhibits mechanochromic luminescence—a change in emission color upon grinding or pressure. rsc.org It is crucial to investigate whether this compound possesses similar mechanoresponsive or photochromic (light-induced switching) properties, which could be exploited for data storage, sensors, and anti-counterfeiting technologies. rsc.org
Organic Electronics: The defined donor-acceptor structure is a hallmark of materials used in organic photovoltaics and organic light-emitting diodes (OLEDs). rsc.org Research is needed to characterize its energy levels (HOMO/LUMO) and charge transport properties to assess its suitability as a component in such devices.
Probing Fundamental Concepts: The molecule's well-defined, symmetric structure makes it an excellent model system for studying fundamental concepts in physical organic chemistry, such as the nature of the push-pull effect, the influence of conjugation length on electronic properties, and the mechanisms of charge transfer through different molecular bridges. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene, and how should they be applied methodologically?
- Answer : Key techniques include UV-Vis spectroscopy (to analyze conjugation and π→π* transitions), fluorescence spectroscopy (to measure emission maxima and quantum yields), and NMR (to confirm regiochemistry and substituent positioning). For fluorescence studies, dissolve the compound in solvents of varying polarity (e.g., hexane, ethanol) to assess solvatochromic effects. Calibrate instruments using standards like quinine sulfate for quantum yield calculations. Structural confirmation via NMR requires high-resolution spectra (≥400 MHz) to resolve coupling patterns in the triene backbone and nitrophenyl groups .
Q. What synthetic routes are feasible for this compound, and what parameters must be controlled?
- Answer : A plausible route involves Sonogashira coupling between 4-nitrophenylacetylene and 1,3,5-hexatriene precursors. Critical parameters include:
- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI for efficient cross-coupling.
- Solvent purity : Anhydrous THF or DMF to prevent side reactions.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC .
Q. How can this compound be applied in studying enzyme-ligand interactions?
- Answer : Its fluorescence properties enable fluorescence quenching assays to probe binding kinetics. Methodologically:
- Titrate the compound into enzyme solutions and monitor emission changes (λ_ex = 350 nm, λ_em = 450 nm).
- Use Stern-Volmer plots to calculate binding constants (K_b).
- Control for inner-filter effects by adjusting concentrations below 0.1 OD. Compare results with computational docking simulations to validate binding sites .
Advanced Research Questions
Q. How can factorial design optimize solvent effects on the compound’s photophysical properties?
- Answer : Apply a 2ᵏ factorial design (k = variables) with factors like solvent polarity, temperature, and concentration. For example:
- Factors : Solvent (hexane vs. DMSO), temperature (25°C vs. 40°C).
- Response variables : Fluorescence intensity, quantum yield.
Analyze interactions using ANOVA to identify dominant variables. This approach isolates solvent-polarity-driven Stokes shifts from thermal effects, enabling predictive modeling for novel solvent systems .
Q. What methodologies resolve contradictions in reported fluorescence quantum yields across studies?
- Answer : Discrepancies often arise from instrumental calibration or environmental factors . Standardize measurements by:
- Using a reference fluorophore (e.g., fluorescein in 0.1 M NaOH) for daily calibration.
- Documenting solvent degassing protocols (to avoid oxygen quenching).
- Reporting excitation slit widths and detector sensitivity settings. Cross-validate results with time-resolved fluorescence to decouple radiative/non-radiative decay pathways .
Q. How can computational models predict electronic transitions in this compound?
- Answer : Employ TD-DFT (Time-Dependent Density Functional Theory) with a B3LYP/6-31G(d) basis set to simulate UV-Vis spectra. Compare computed λ_max with experimental data to refine electron correlation parameters. For nitro group effects:
- Calculate HOMO-LUMO gaps with and without nitro substituents.
- Map electrostatic potential surfaces to identify electron-deficient regions for nucleophilic attack studies. Validate models using Raman spectroscopy for vibrational mode assignments .
Methodological Recommendations
- Contradiction Analysis : When conflicting data arise (e.g., solvent-dependent Φ), use multivariate regression to isolate variables like solvent viscosity and dielectric constant .
- Theoretical Integration : Align experimental findings with concepts like Marcus electron transfer theory to explain substituent effects on charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
